molecular formula C21H21NO3 B1614298 Ethyl 4-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate CAS No. 898763-93-4

Ethyl 4-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

Cat. No.: B1614298
CAS No.: 898763-93-4
M. Wt: 335.4 g/mol
InChI Key: BHYGACDQOZPPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is an organic compound that belongs to the class of benzoate esters. This compound features a complex structure with a pyrrole ring, which is a five-membered heterocyclic ring containing nitrogen. The presence of the pyrrole ring and the benzoate ester group makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Benzoyl Group: The pyrrole ring is then functionalized with a benzoyl group through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Ethyl 4-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors due to its structural similarity to biologically active molecules.

    Pathways Involved: It may modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

  • Ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate
  • 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide
  • 4-(2,5-dimethylpyrrol-1-yl)benzaldehyde

Comparison:

  • Uniqueness: Ethyl 4-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is unique due to the presence of both the pyrrole ring and the benzoate ester group, which confer distinct chemical and biological properties.
  • Structural Differences: While similar compounds may share the pyrrole ring, the presence of different functional groups (e.g., ester, aldehyde, hydrazide) leads to variations in reactivity and applications.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-2-25-21(24)19-11-9-18(10-12-19)20(23)17-7-5-16(6-8-17)15-22-13-3-4-14-22/h3-12H,2,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYGACDQOZPPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643022
Record name Ethyl 4-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-93-4
Record name Ethyl 4-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.